Cas no 1256360-51-6 (2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester)
2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
- 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
- 2-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester
- WID34024
- Morpholine, 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
- MFCD18087732
- 4-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine
- BS-19935
- A890069
- CS-0174096
- 2-Fluoro-3-(4-morpholinylmethyl)benzeneboronic acid pinacol ester
- DB-346966
- F87031
- DTXSID70682372
- 2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester
- 1256360-51-6
- AKOS015999557
-
- MDL: MFCD18087732
- Inchi: 1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-7-5-6-13(15(14)19)12-20-8-10-21-11-9-20/h5-7H,8-12H2,1-4H3
- InChI Key: VSRFPDFCDOCPEQ-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1B1OC(C)(C)C(C)(C)O1)CN1CCOCC1
Computed Properties
- Exact Mass: 321.19100
- Monoisotopic Mass: 321.1911520g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.9Ų
Experimental Properties
- PSA: 30.93000
- LogP: 1.89500
2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F180712-1g |
2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester |
1256360-51-6 | 95% | 1g |
¥864.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F180712-5g |
2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester |
1256360-51-6 | 95% | 5g |
¥1831.90 | 2023-09-02 | |
| Alichem | A449036458-5g |
4-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine |
1256360-51-6 | 95% | 5g |
$446.88 | 2023-09-03 | |
| Alichem | A449036458-10g |
4-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine |
1256360-51-6 | 95% | 10g |
$670.32 | 2023-09-03 | |
| TRC | F595918-100mg |
2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester |
1256360-51-6 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F595918-250mg |
2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester |
1256360-51-6 | 250mg |
$121.00 | 2023-05-18 | ||
| TRC | F595918-500mg |
2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester |
1256360-51-6 | 500mg |
$184.00 | 2023-05-18 | ||
| TRC | F595918-1g |
2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester |
1256360-51-6 | 1g |
$259.00 | 2023-05-18 | ||
| Chemenu | CM136681-1g |
4-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine |
1256360-51-6 | 95% | 1g |
$247 | 2023-02-18 | |
| Chemenu | CM136681-5g |
4-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine |
1256360-51-6 | 95% | 5g |
$740 | 2023-02-18 |
2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester Suppliers
2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester
2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester (CAS No. 1256360-51-6): An Overview
2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester (CAS No. 1256360-51-6) is a versatile and highly functionalized boronic acid derivative that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique combination of a fluoro-substituted phenyl ring, a morpholinomethyl group, and a boronic acid pinacol ester moiety, making it an attractive building block for various chemical transformations.
The fluorine atom in the 2-position of the phenyl ring imparts unique electronic and steric properties to the molecule, which can significantly influence its reactivity and biological activity. The morpholinomethyl group, on the other hand, introduces additional complexity and functionality, enhancing the compound's potential for use in the synthesis of complex organic molecules and pharmaceuticals. The boronic acid pinacol ester moiety is a protected form of the boronic acid, which can be readily deprotected under mild conditions to generate the active boronic acid for further reactions.
In recent years, 2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester has been extensively studied for its applications in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and materials with tailored properties. The presence of the fluoro-substituted phenyl ring and the morpholinomethyl group in this compound provides additional handles for functionalization, making it an ideal starting material for these transformations.
One of the key advantages of 2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester is its stability under various reaction conditions. The pinacol ester protects the boronic acid from premature deprotection and oxidation, ensuring that the compound remains reactive and selective in cross-coupling reactions. This stability has been demonstrated in several recent studies where the compound was used as a coupling partner in Suzuki-Miyaura reactions with high yields and excellent selectivity.
In addition to its use in organic synthesis, 2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester has shown promise in medicinal chemistry. The introduction of fluorine atoms into drug molecules can significantly enhance their pharmacological properties by improving metabolic stability, bioavailability, and target binding affinity. The morpholinomethyl group can also contribute to these properties by providing additional hydrogen bonding sites and enhancing solubility. These features make 2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester an attractive starting material for the development of new therapeutic agents.
Recent research has also explored the use of 2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester in the synthesis of functional materials. For example, boronic acids and their derivatives have been used to create stimuli-responsive materials that can change their properties in response to environmental changes such as pH or temperature. The unique combination of functional groups in this compound makes it suitable for developing materials with tunable properties for applications in sensors, drug delivery systems, and smart coatings.
The synthesis of 2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester typically involves several steps. One common approach is to start with 2-fluoroaniline or a related derivative and introduce the morpholinomethyl group through a reductive amination reaction followed by protection as a boronic acid pinacol ester. This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In conclusion, 2-Fluoro-3-(morpholinomethyl)phenylboronic acid, pinacol ester (CAS No. 1256360-51-6) is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups makes it an ideal building block for various chemical transformations and a valuable starting material for the development of new drugs and functional materials. As research continues to advance in these fields, it is likely that new applications for this compound will be discovered, further expanding its utility and importance.
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